molecular formula C17H18BrNO2 B11697959 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide

2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11697959
M. Wt: 348.2 g/mol
InChI Key: XQNWVQTYQUGPJM-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenoxy group and a trimethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Formation of the final compound: The 4-bromophenoxyacetic acid is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H18BrNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

XQNWVQTYQUGPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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